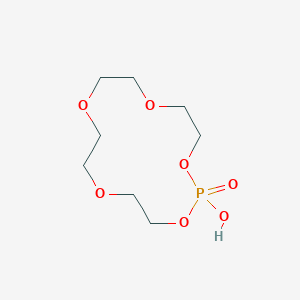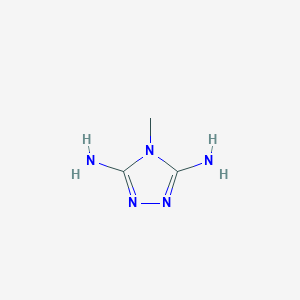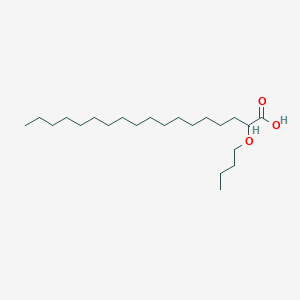![molecular formula C18H20Br2O2 B14308288 1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] CAS No. 111284-99-2](/img/structure/B14308288.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] is an organic compound with the molecular formula C18H20Br2O2. This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are connected by a butane-1,4-diylbis(oxy) linker. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] typically involves the reaction of 1,4-butanediol with 4-(bromomethyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
1,4-Butanediol+24-(Bromomethyl)phenolK2CO3,DMF1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] involves its ability to undergo nucleophilic substitution reactions The bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new covalent bonds
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(2-Butene-1,4-diyl)bis[4-(bromomethyl)benzene]
- 1,1’-(1,4-Butanediyl)bis[4-(bromomethyl)benzene]
- 1,1’-(1,4-Butanediyl)bis[4-(methyl)benzene]
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] is unique due to its specific structural arrangement, which provides distinct reactivity compared to similar compounds. The presence of the butane-1,4-diylbis(oxy) linker allows for greater flexibility and potential for forming diverse chemical structures.
Propriétés
Numéro CAS |
111284-99-2 |
|---|---|
Formule moléculaire |
C18H20Br2O2 |
Poids moléculaire |
428.2 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-[4-[4-(bromomethyl)phenoxy]butoxy]benzene |
InChI |
InChI=1S/C18H20Br2O2/c19-13-15-3-7-17(8-4-15)21-11-1-2-12-22-18-9-5-16(14-20)6-10-18/h3-10H,1-2,11-14H2 |
Clé InChI |
QHWJBJKRNUGZQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CBr)OCCCCOC2=CC=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




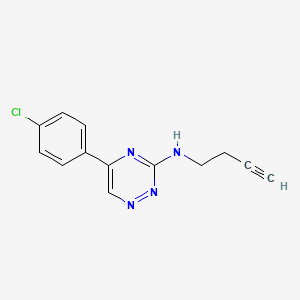
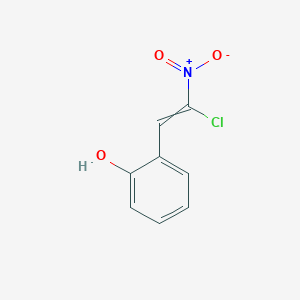
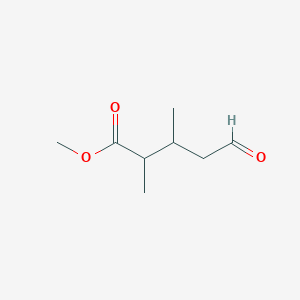
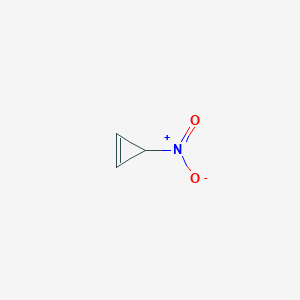
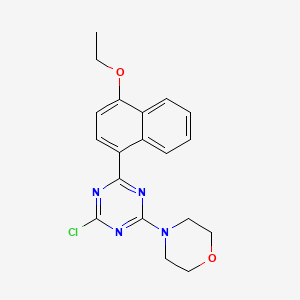
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)
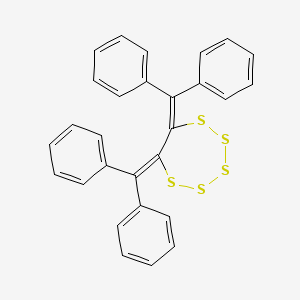
![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
